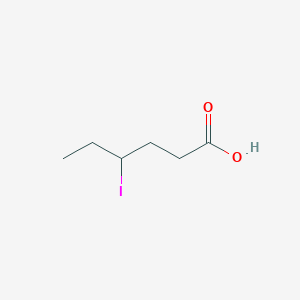![molecular formula C13H12O2S2 B14513426 2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid CAS No. 62687-96-1](/img/structure/B14513426.png)
2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid is a chemical compound that belongs to the class of benzoic acids It features a benzoic acid moiety substituted with a thiophene ring, which is further modified by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is first synthesized and methylated at the 5-position.
Attachment of the Sulfanyl Group: The methylated thiophene is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Coupling with Benzoic Acid: The resulting thiophene derivative is coupled with benzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the benzoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated products or modified benzoic acids.
Substitution: Various substituted thiophene or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and benzoic acid moiety can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid: Similar structure with a methylated furan ring.
Uniqueness
2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its furan analogs. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62687-96-1 |
|---|---|
Molekularformel |
C13H12O2S2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-[(5-methylthiophen-2-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C13H12O2S2/c1-9-6-7-12(17-9)16-8-10-4-2-3-5-11(10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
AKFDGTHSNSIVER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)SCC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


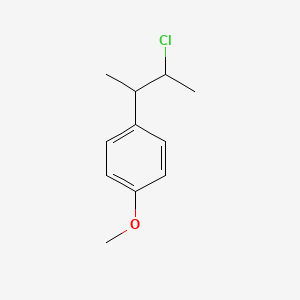
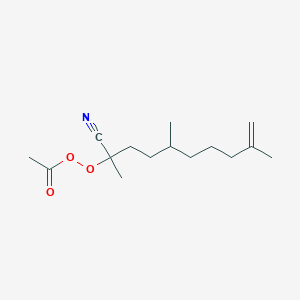
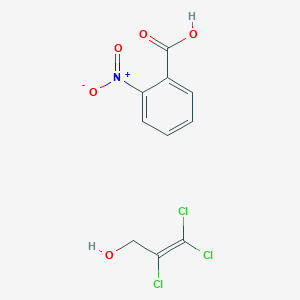
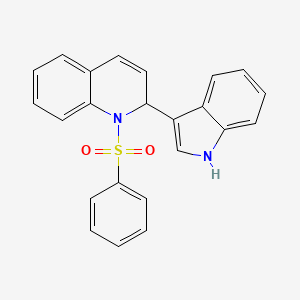


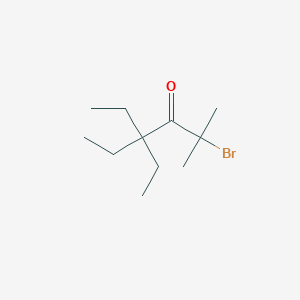


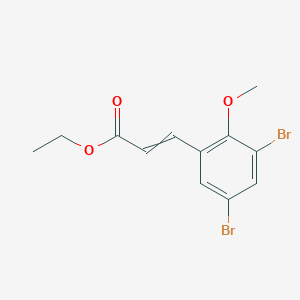
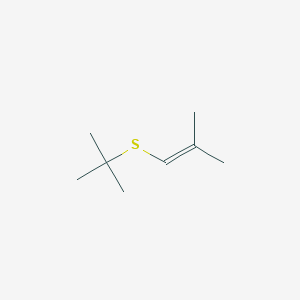
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
